

Application Notes and Protocols: IZC_Z-3 Stock Solution

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Compound of Interest

Compound Name: IZCZ-3

Cat. No.: B10828285

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Introduction

IZC_Z-3 is a potent and specific small molecule inhibitor of c-MYC transcription.^[1] Its mechanism of action involves the binding and stabilization of the G-quadruplex structure in the promoter region of the c-MYC oncogene, leading to the downregulation of its transcription.^[1] This inhibitory activity makes IZC_Z-3 a valuable tool for cancer research and drug development, as c-MYC is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is implicated in a majority of human cancers.^{[2][3]}

These application notes provide detailed protocols for the preparation of IZC_Z-3 stock solutions and its application in common in vitro assays to assess its biological activity.

Chemical Properties and Data Presentation

A summary of the key chemical and biological properties of IZC_Z-3 is provided in the table below for easy reference.

Property	Value	Reference
Chemical Formula	C46H49N7O	MedKoo Biosciences
Molecular Weight	715.95 g/mol	MedKoo Biosciences[1]
CAS Number	2223019-53-0	MedKoo Biosciences[1]
Solubility	Soluble in DMSO (5 mg/mL or 6.98 mM)	TargetMol[2]
Mechanism of Action	c-MYC Transcription Inhibitor (stabilizes promoter G-quadruplex)	CUSABIO[1]
Storage (Powder)	-20°C for long term (years)	TargetMol[2]
Storage (Stock Solution)	-80°C for up to 1 year	TargetMol[2]
In Vitro Activity (IC50)	SiHa: 3.3 µM, HeLa: 2.1 µM, Huh7: 4.1 µM, A375: 4.2 µM	TargetMol[2]

Experimental Protocols

Preparation of IZC_Z-3 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of IZC_Z-3 in DMSO.

Materials:

- IZC_Z-3 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block

Protocol:

- Calculate the required amount of IZC_Z-3 powder and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.16 mg of IZC_Z-3 (Molecular Weight: 715.95 g/mol).
- Aseptically add the weighed IZC_Z-3 powder to a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the microcentrifuge tube.
- To aid in dissolution, sonication and heating to 80°C are recommended.[2] Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a water bath or heat block set to a maximum of 80°C and vortex intermittently.
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of IZC_Z-3 on the viability of cancer cells using a colorimetric MTT assay.

Materials:

- Cancer cell line of interest (e.g., HeLa, SiHa)
- Complete cell culture medium
- IZC_Z-3 stock solution (10 mM)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)

- Multichannel pipette
- Microplate reader

Protocol:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of IZC_Z-3 from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μ M). Include a vehicle control (DMSO) at the same final concentration as in the highest IZC_Z-3 treatment.
- Remove the medium from the wells and add 100 μ L of the prepared IZC_Z-3 dilutions or vehicle control to the respective wells.
- Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[\[4\]](#)[\[5\]](#)
- Carefully remove the medium containing MTT and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[4\]](#)[\[5\]](#)
- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for c-MYC Expression

This protocol describes the detection of c-MYC protein levels in cells treated with IZC_Z-3 by Western blotting.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- IZC_Z-3 stock solution (10 mM)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against c-MYC
- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

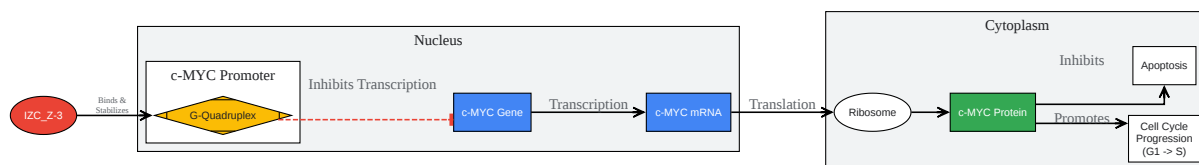
Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentrations of IZC_Z-3 (e.g., 2.5, 5, 10 μ M) and a vehicle control for the desired time period (e.g., 24 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

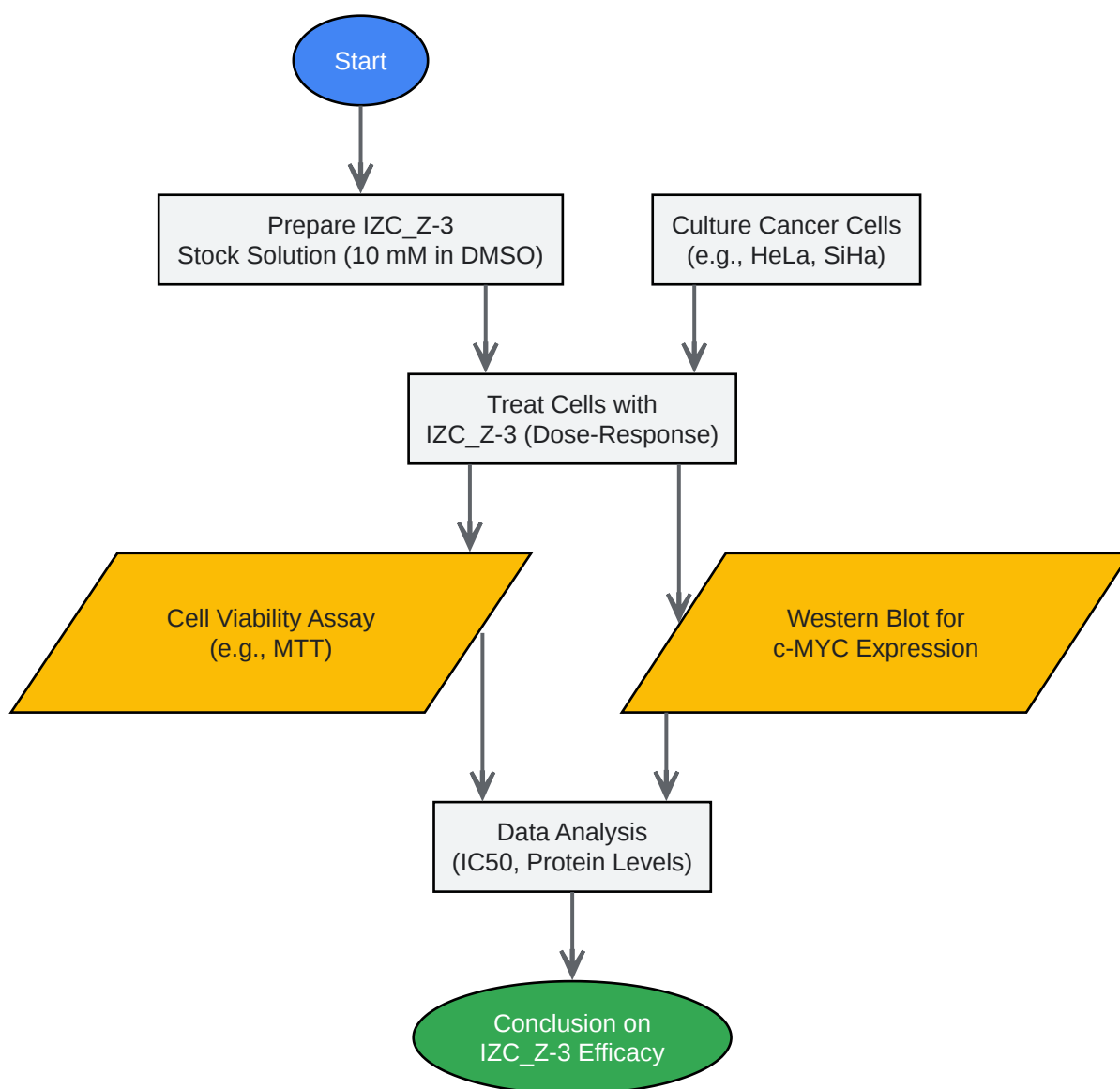
IZC_Z-3 Mechanism of Action and Downstream Effects



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Caption: Mechanism of IZC_Z-3 action on the c-MYC signaling pathway.

Experimental Workflow for Assessing IZC_Z-3 Efficacy



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Caption: Workflow for evaluating the in vitro efficacy of IZC_Z-3.

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